N-tert-butyl-4-fluoroaniline
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Overview
Description
N-tert-butyl-4-fluoroaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a tert-butyl group and a fluorine atom attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 4-fluoronitrobenzene with tert-butylamine: This method involves the reduction of 4-fluoronitrobenzene to 4-fluoroaniline, followed by the reaction with tert-butylamine to form N-tert-butyl-4-fluoroaniline.
Reaction of 4-fluoroaniline with tert-butyl chloride: This method involves the direct alkylation of 4-fluoroaniline with tert-butyl chloride in the presence of a base.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-tert-butyl-4-fluoroaniline can undergo oxidation reactions to form corresponding nitroxides.
Reduction: The compound can be reduced to form various derivatives depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidizing agents: Meta-chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reducing agents: Various reducing agents can be used depending on the desired product.
Bases: Bases such as potassium carbonate are used in substitution reactions.
Major Products Formed:
Nitroxides: Formed during oxidation reactions.
Substituted anilines: Formed during nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: N-tert-butyl-4-fluoroaniline is used as a building block in the synthesis of various organic compounds. It is particularly useful in the synthesis of fluorinated phenyl tert-butyl nitroxides, which have applications in the development of new functional materials .
Biology and Medicine: The compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as a precursor in the development of drugs with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-tert-butyl-4-fluoroaniline involves its interaction with various molecular targets. The tert-butyl group and the fluorine atom play a crucial role in determining the compound’s reactivity and interaction with other molecules. The compound can act as an electrophile or nucleophile depending on the reaction conditions .
Comparison with Similar Compounds
4-Fluoroaniline: This compound is similar to N-tert-butyl-4-fluoroaniline but lacks the tert-butyl group.
N-tert-butylbenzenesulfinimidoyl chloride: This compound is similar in structure but contains a sulfinimidoyl group instead of an aniline group.
Uniqueness: this compound is unique due to the presence of both the tert-butyl group and the fluorine atom, which confer distinct chemical properties and reactivity. These functional groups make it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
33486-88-3 |
---|---|
Molecular Formula |
C10H14FN |
Molecular Weight |
167.22 g/mol |
IUPAC Name |
N-tert-butyl-4-fluoroaniline |
InChI |
InChI=1S/C10H14FN/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 |
InChI Key |
MZNSNNMEDUMHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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